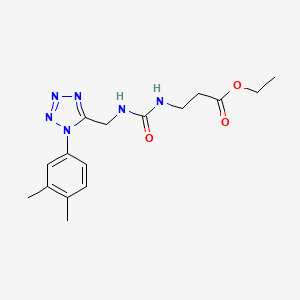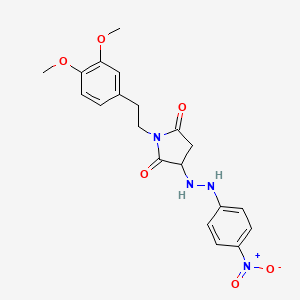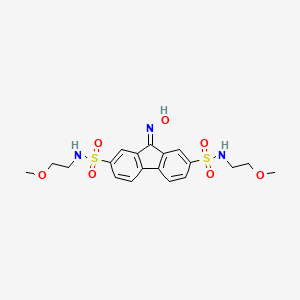
ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic compound that consists of multiple functional groups, including ester, urea, and tetrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate generally involves multi-step synthetic processes:
Step 1: : Synthesis of 3,4-dimethylphenylamine by nitration and subsequent reduction of 3,4-dimethylnitrobenzene.
Step 2: : Formation of 1-(3,4-dimethylphenyl)-1H-tetrazole by reacting 3,4-dimethylphenylamine with sodium azide and triethyl orthoformate in acidic conditions.
Step 3: : Synthesis of 1-(3,4-dimethylphenyl)-1H-tetrazol-5-ylmethylamine by alkylation.
Step 4: : Coupling of 1-(3,4-dimethylphenyl)-1H-tetrazol-5-ylmethylamine with ethyl 3-isocyanatopropanoate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while maintaining stringent control over reaction conditions such as temperature, pressure, and the purity of reactants. Continuous flow reactors and automated synthesis systems might be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo oxidation reactions at the tetrazole and aromatic sites.
Reduction: : The compound can be reduced to alter the tetrazole ring or the ester moiety.
Substitution: : The urea group provides a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Alkyl halides, acyl chlorides
Major Products Formed from These Reactions
Oxidation: : Corresponding ketones or carboxylic acids
Reduction: : Alcohols or amines
Substitution: : Various substituted urea derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate finds applications in various fields of scientific research:
Medicinal Chemistry: : Investigated for its potential as a pharmacophore in drug development, especially for targeting specific enzymes or receptors.
Organic Synthesis: : Serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: : Explored for its potential use in the development of new materials with unique properties.
Biology: : Used in biochemical assays to study enzyme interactions and inhibition.
Industry: : Potentially useful as a catalyst or as a component in the formulation of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate depends on its application. In medicinal chemistry, it may function by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparación Con Compuestos Similares
Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can be compared to compounds with similar functional groups:
Ethyl 3-(3-(phenylureido)propanoate): : Lacks the tetrazole ring, leading to different chemical reactivity and biological activity.
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: : Substituted with a chlorine atom, which can influence its electronic properties and interactions.
Ethyl 3-(3-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: : Presence of two chlorine atoms on the aromatic ring affects its overall reactivity and potency.
Propiedades
IUPAC Name |
ethyl 3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-4-25-15(23)7-8-17-16(24)18-10-14-19-20-21-22(14)13-6-5-11(2)12(3)9-13/h5-6,9H,4,7-8,10H2,1-3H3,(H2,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGKPZZZHFKSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2881217.png)
![6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2881218.png)

![Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2881222.png)

![[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2881225.png)
![8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B2881226.png)
![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2881227.png)
![2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide](/img/structure/B2881229.png)
![N'-[(2,6-DIFLUOROPHENYL)METHYL]-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2881233.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B2881234.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881235.png)
![4-[(5-methylpyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2881239.png)

